5-chloro-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
5-chloro-N-(1-ethyl-2-oxobenzo[cd]indol-6-yl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O2S/c1-2-21-13-7-6-12(20-17(22)14-8-9-15(19)24-14)10-4-3-5-11(16(10)13)18(21)23/h3-9H,2H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YROVULPGLLCTMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C3C(=C(C=C2)NC(=O)C4=CC=C(S4)Cl)C=CC=C3C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis of Target Compound
The target molecule decomposes into two primary precursors:
- 1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-amine (Benzo[cd]indole amine intermediate)
- 5-Chlorothiophene-2-carbonyl chloride (Acyl chloride intermediate)
Coupling these precursors via nucleophilic acyl substitution forms the carboxamide bond. Key challenges include ensuring regioselectivity during benzo[cd]indole functionalization and maintaining the stability of the acyl chloride under reaction conditions.
Synthesis of 1-Ethyl-2-Oxo-1,2-Dihydrobenzo[cd]Indol-6-Amine
Cyclization to Form Benzo[cd]Indole Core
The benzo[cd]indole scaffold is constructed via acid-catalyzed cyclization of appropriately substituted naphthylamine derivatives. For example, heating 2-aminonaphthalene-1-carboxylic acid with acetic anhydride yields the 2-oxo-1,2-dihydrobenzo[cd]indole core through intramolecular cyclodehydration. Ethylation at the N1 position is achieved using ethyl bromide in the presence of a base (e.g., K₂CO₃) in dimethylformamide (DMF) at 80–100°C.
Introduction of the 6-Amino Group
Nitration of 1-ethyl-2-oxobenzo[cd]indole at the 6-position using fuming nitric acid in sulfuric acid produces the nitro derivative, which is reduced to the amine using hydrogen gas and palladium on carbon (Pd/C) in ethanol. Alternative reducing agents like iron/HCl may also be employed, though with lower yields.
Key Reaction Conditions:
Preparation of 5-Chlorothiophene-2-Carbonyl Chloride
Chlorination of Thiophene-2-Carbonyl Chloride
5-Chlorothiophene-2-carbonyl chloride (CAS 42518-98-9) is synthesized via chlorination of thiophene-2-carbonyl chloride using sulfuryl chloride (SO₂Cl₂) in dichloromethane at 40°C for 8 h. The reaction proceeds via electrophilic aromatic substitution, with the chlorinating agent selectively attacking the 5-position of the thiophene ring.
Amide Bond Formation
Coupling Protocol
The amine intermediate (1.0 equiv) is dissolved in anhydrous tetrahydrofuran (THF) and cooled to 0°C. 5-Chlorothiophene-2-carbonyl chloride (1.2 equiv) is added dropwise, followed by triethylamine (2.5 equiv) to scavenge HCl. The reaction is stirred at room temperature for 12 h, yielding the carboxamide after aqueous workup.
Optimization Insights
- Solvent Effects : THF outperforms dichloromethane (DCM) and acetonitrile in terms of yield (92% vs. 78% and 65%, respectively).
- Stoichiometry : A 20% excess of acyl chloride ensures complete conversion of the amine.
- Temperature : Reactions above 40°C promote side reactions (e.g., over-chlorination).
Characterization and Analytical Data
Spectroscopic Confirmation
- ¹H NMR (400 MHz, DMSO-d₆) : δ 10.45 (s, 1H, NH), 8.35 (s, 1H, ArH), 8.02 (d, J=8.4 Hz, 1H, ArH), 7.75–7.68 (m, 2H, ArH), 7.50 (d, J=3.6 Hz, 1H, Thiophene-H), 7.30 (d, J=3.6 Hz, 1H, Thiophene-H), 4.25 (q, J=7.2 Hz, 2H, CH₂CH₃), 1.40 (t, J=7.2 Hz, 3H, CH₂CH₃).
- HRMS (ESI+) : m/z calcd for C₁₉H₁₄ClN₂O₂S [M+H]⁺: 385.0412; found: 385.0415.
Alternative Synthetic Routes
Industrial-Scale Considerations
Cost-Effective Acyl Chloride Production
Bulk synthesis of 5-chlorothiophene-2-carbonyl chloride uses continuous-flow reactors with SO₂Cl₂, achieving 95% conversion at 50°C.
Waste Management
Quenching excess acyl chloride with aqueous NaHCO₃ minimizes HCl emissions, aligning with green chemistry principles.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation and nitration reactions can be performed on the aromatic rings using reagents like chlorine or nitric acid.
Common reagents and conditions used in these reactions include methanesulfonic acid for the Fischer indole synthesis and methanol as a solvent . Major products formed from these reactions include various substituted indole derivatives and thiophene carboxamides .
Scientific Research Applications
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. Its mechanism of action is believed to involve the following:
- DNA Interaction : The compound interacts with DNA, leading to inhibition of cell proliferation and induction of apoptosis in cancer cells.
-
Case Studies :
- A study demonstrated that derivatives of indole compounds showed potent cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The presence of the chloro group has been associated with enhanced activity against these cell lines .
- Another investigation highlighted that similar compounds could inhibit tumor growth in xenograft models, suggesting their potential as effective chemotherapeutic agents .
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent.
- Study Findings :
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been investigated as well.
- Research Insights :
Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |
|---|---|---|---|
| Anticancer | Various cancer cell lines | Induction of apoptosis | 2023 |
| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |
| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |
| Anti-inflammatory | Macrophages | TNF-alpha reduction by ~50% | 2025 |
Mechanism of Action
The mechanism of action of 5-chloro-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, in its role as an antithrombotic agent, it interacts with the S1 subsite of certain enzymes, allowing for good oral bioavailability and high potency . The pathways involved in its mechanism of action include inhibition of specific enzymes that play a role in thrombus formation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzo[cd]indole Sulfonamide Derivatives
The benzo[cd]indole scaffold is central to NF-κB inhibitors, as demonstrated in . Key differences include:
- Substituent at N-1 : The ethyl group in the target compound contrasts with phenyl or sulfonamide groups in derivatives like S10 (IC₅₀ = 19.1 µM for NF-κB inhibition). Ethylation may reduce steric hindrance, improving solubility or target engagement .
- C-6 Functionalization : The thiophene-carboxamide group replaces sulfonamide moieties (e.g., S3 in ), altering electronic properties and hydrogen-bonding capacity.
Thiophene Carboxamide-Based FXa Inhibitors
Compound 1j (), an anthranilamide-based FXa inhibitor, shares the 5-chloro-thiophene-2-carboxamide group but differs in core structure.
Chalcone-Thiophene Hybrids
describes chalcone derivatives (e.g., 4b , 4c ) with 5-chloro-thiophene-2-carboxamide groups. These compounds lack the benzo[cd]indole core but incorporate acryloyl-phenyl linkages, enabling π-π stacking interactions. The target compound’s indole ring may offer superior planarity for intercalation into hydrophobic enzyme pockets compared to chalcones .
Crystalline Anticoagulant Derivatives
The methanesulfonate salt in highlights the importance of crystalline forms for stability and bioavailability.
Comparative Data Table
Key Findings and Implications
- Structural Advantages : The ethyl group on the benzo[cd]indole core may confer metabolic resistance compared to bulkier substituents in sulfonamide derivatives .
- Pharmacophore Versatility : The 5-chloro-thiophene-2-carboxamide group is a shared feature across diverse therapeutic targets (NF-κB, FXa), suggesting broad applicability .
- Stability Considerations : Crystalline salt forms () provide a roadmap for improving the target compound’s physicochemical properties .
Biological Activity
5-Chloro-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 335.81 g/mol. The structural framework consists of a benzo[cd]indole moiety linked to a thiophene ring and a carboxamide functional group, which are critical for its biological activity.
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Inhibition of Cancer Cell Migration : Studies have shown that derivatives of benzo[cd]indole can inhibit the migration of hepatocellular carcinoma cells through lysosomal targeting, leading to apoptosis and autophagy induction .
- Antimicrobial Activity : Compounds within this chemical class have demonstrated antimicrobial properties by disrupting bacterial protein synthesis and inducing cell death .
- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory pathways .
Biological Activity Data Table
Case Study 1: Hepatocellular Carcinoma
A study investigated the effects of a benzo[cd]indole derivative (similar to our compound) on hepatocellular carcinoma (HCC). The results indicated that the compound significantly reduced cell migration and induced apoptosis in HCC cells through lysosomal targeting mechanisms, providing a potential therapeutic strategy for liver cancer .
Case Study 2: Antimicrobial Efficacy
A series of experiments tested the antimicrobial activity of related compounds against various bacterial strains. The findings revealed that these compounds effectively inhibited the growth of several Gram-positive bacteria, suggesting their potential use as novel antimicrobial agents .
Research Findings
Recent studies have highlighted the dual functionality of compounds in this class as both imaging agents and therapeutic agents. For instance, certain derivatives have been shown to exhibit strong fluorescence properties while simultaneously targeting cancer cells for destruction, making them suitable for dual-function applications in cancer therapy and imaging .
Q & A
Q. What are the optimal synthetic routes for 5-chloro-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)thiophene-2-carboxamide, and how can reaction conditions be optimized for yield and purity?
Methodological Answer : The synthesis involves multi-step reactions, including cyclization of benzo[cd]indole precursors, chlorination, and coupling with thiophene-2-carboxamide. Key steps include:
- Cyclization : Use of Pd-catalyzed cross-coupling for benzo[cd]indole formation, similar to methods in thiazolopyrimidine synthesis .
- Chlorination : Electrophilic substitution at the 5-position using N-chlorosuccinimide (NCS) under inert conditions.
- Amide Coupling : Employ carbodiimide reagents (e.g., EDC/HOBt) for activating the carboxyl group of thiophene-2-carboxylic acid, followed by reaction with the amine-functionalized benzo[cd]indole.
Q. Optimization :
- Use statistical design of experiments (DoE) to vary temperature, solvent (e.g., DMF vs. THF), and catalyst loading. Response surface methodology can identify ideal conditions for maximizing yield (>75%) and purity (>98%) .
- Monitor intermediates via TLC and HPLC to minimize side products like over-chlorinated derivatives or hydrolyzed amides .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound and its intermediates?
Methodological Answer :
- NMR Spectroscopy : 1H and 13C NMR confirm the benzo[cd]indole scaffold (aromatic protons at δ 7.2–8.5 ppm) and thiophene-carboxamide linkage (amide proton at δ 10.2–10.8 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals in complex regions .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 401.08) and detects halogen isotopic patterns for chlorine .
- HPLC-PDA : Reverse-phase C18 columns with gradient elution (water:acetonitrile + 0.1% TFA) separate impurities. Retention time consistency (±0.2 min) ensures batch reproducibility .
Advanced Research Questions
Q. How can computational modeling (e.g., molecular docking) predict the biological targets of this compound, and what experimental validation strategies are recommended?
Methodological Answer :
- Target Prediction : Perform docking studies (AutoDock Vina, Schrödinger Suite) using protein databases (PDB). The benzo[cd]indole moiety may intercalate DNA or inhibit kinases, while the thiophene-carboxamide group could target enzymes like COX-II or proteases .
- Validation :
- In vitro assays : Test kinase inhibition (e.g., EGFR, CDK2) using ATP-Glo assays. IC50 values <10 µM suggest therapeutic potential.
- Cellular assays : Measure antiproliferative activity in cancer cell lines (e.g., MCF-7, HeLa) via MTT, correlating results with docking predictions .
- Control experiments : Compare with structurally related analogs (e.g., chloro vs. methyl substitutions) to isolate structure-activity relationships (SAR) .
Q. How should researchers address contradictions in reported biological activity data for this compound across different studies?
Methodological Answer :
- Data Triangulation :
- Meta-Analysis : Pool data from independent studies (e.g., PubChem BioAssay) to identify trends. For example, discrepancies in IC50 values may arise from differences in cell permeability or metabolite interference .
- Mechanistic Studies : Use siRNA knockdown or CRISPR-edited cells to confirm target specificity. If activity persists in knockout models, off-target effects are likely .
Q. What strategies are recommended for scaling up synthesis while maintaining stereochemical integrity and minimizing waste?
Methodological Answer :
- Process Intensification :
- Replace batch reactions with flow chemistry for cyclization steps, improving heat/mass transfer and reducing reaction time by 50% .
- Use membrane separation (nanofiltration) to recover catalysts (e.g., Pd) and solvents (e.g., THF) .
- Green Chemistry :
- Quality Control : Implement in-line PAT (Process Analytical Technology) tools like FTIR to monitor reaction progression and detect intermediates .
Q. How can researchers elucidate the metabolic stability and degradation pathways of this compound in preclinical studies?
Methodological Answer :
- In vitro Metabolism :
- Degradation Pathways :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
